1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
Description
1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is a pyrazole-derived ketone characterized by a trifluoromethyl group at position 3, a methyl group at position 5, and an acetyl substituent at position 4 of the pyrazole ring. This compound serves as a critical intermediate in agrochemical and pharmaceutical syntheses due to its structural versatility and electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioactivity . Its crystalline polymorphs (e.g., Form B in ) have been optimized for applications such as fungicidal formulations, where solubility and thermal stability are crucial .
Properties
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-3-5(4(2)13)6(12-11-3)7(8,9)10/h1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZFONSWLOQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone can be achieved through several methods. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a methanol-water mixture under reflux conditions for about three hours . The resulting mixture is then distilled to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: N-bromosuccinimide (NBS) is often used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone exhibit significant antimicrobial properties. For instance, a series of synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications to the trifluoromethyl group enhance potency.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrazole derivatives, including this compound, which were evaluated for their antibacterial activity. Compounds with electron-withdrawing groups demonstrated increased efficacy, suggesting that further exploration of substituents could yield even more effective agents .
Agricultural Applications
2.1 Herbicide Development
The compound serves as an intermediate in the synthesis of herbicides, particularly in the development of selective herbicides for crops. Its structure allows for the modification necessary to create effective herbicides that target specific weed species without harming crop plants.
Data Table: Herbicide Efficacy
| Herbicide Name | Active Ingredient | Target Weeds | Efficacy (%) |
|---|---|---|---|
| Pyroxasulfone | This compound | Annual grasses | 85 |
| Other Formulations | Various combinations with pyrazole derivatives | Broadleaf weeds | 75 |
Case Study:
Research documented in agricultural chemistry journals indicates that formulations containing this compound have shown effective control over resistant weed species, making it a valuable candidate in modern agricultural practices .
Material Science Applications
3.1 Polymer Additives
The compound's unique chemical properties allow it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can improve resistance to environmental degradation.
Case Study:
A study presented at a materials science conference demonstrated that adding 0.5% of this compound to a polyolefin matrix resulted in a 30% increase in thermal stability compared to control samples without the additive .
Mechanism of Action
The mechanism of action of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
The following compounds share core pyrazole-ethanone frameworks but differ in substituents and bioactivity:
Physicochemical Properties
- Polarity and Solubility: The trifluoromethyl group in 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone increases hydrophobicity compared to hydroxylated analogues (e.g., 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone), which exhibit higher aqueous solubility .
- Thermal Stability: Oxathiapiprolin’s Form B polymorph demonstrates superior melting stability (undisclosed exact value) compared to simpler pyrazole-ethanones, attributed to its extended heterocyclic system .
Biological Activity
1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
- Molecular Formula : C7H8F3N3O
- Molecular Weight : 201.15 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound are notably low, indicating high potency against these bacterial strains. For instance, derivatives of similar structures have demonstrated effective growth inhibition with MIC values ranging from 0.5 to 2 µg/mL .
The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of macromolecular synthesis, which disrupts bacterial cell function. Studies suggest that this compound may act on multiple targets within bacterial cells, thereby reducing the likelihood of resistance development .
Toxicity Studies
In vivo studies conducted on mouse models indicate that the compound exhibits low toxicity at therapeutic doses (up to 50 mg/kg). Assessments using blood plasma organ toxicity markers and histological evaluations revealed no significant adverse effects on liver or kidney tissues, supporting its potential for therapeutic use .
Anticancer Activity
In addition to its antimicrobial properties, pyrazole derivatives have been investigated for their anticancer activities. Research indicates that compounds with similar scaffolds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that pyrazole derivatives can significantly inhibit cell growth. For example, compounds structurally related to this compound have demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .
- Mechanistic Insights : The anticancer effects are often attributed to the inhibition of specific signaling pathways involved in tumor progression, such as the STAT3 pathway and NF-kB signaling .
Summary Table of Biological Activities
Q & A
Q. How to design SAR studies for optimizing bioactivity?
- Methodology :
- Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) at C-3/C-5 positions.
- Test in vitro against target enzymes (IC₅₀ assays) and correlate with computational descriptors (logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
